3-Hydroxy-4-(nitrosocyanamido)butyramide
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Overview
Description
3-Hydroxy-4-(nitrosocyanamido)butyramide is an organic compound that belongs to the class of fatty amides. This compound is characterized by the presence of a hydroxyl group, a nitroso group, and a cyanamido group attached to a butyramide backbone. It is a white crystalline solid that is soluble in water and ethanol but slightly soluble in diethyl ether.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(nitrosocyanamido)butyramide can be achieved through several methods:
Catalytic Hydration of Butyronitrile: This method involves the catalytic hydration of butyronitrile to form butyramide, which is then further modified to introduce the hydroxyl, nitroso, and cyanamido groups.
Reaction of Butyryl Chloride with Ammonium Salts: Butyryl chloride reacts with ammonium salts to form butyramide, which is subsequently functionalized to obtain the desired compound.
Reduction of Butyraldoxime:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with optimization of reaction conditions to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-(nitrosocyanamido)butyramide undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The cyanamido group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the cyanamido group under mild conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyanamido derivatives.
Scientific Research Applications
3-Hydroxy-4-(nitrosocyanamido)butyramide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(nitrosocyanamido)butyramide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response
Comparison with Similar Compounds
Similar Compounds
Butyramide: A simpler analog without the hydroxyl, nitroso, and cyanamido groups.
Kojic Acid: Contains a 3-hydroxy-4-pyranone scaffold and is used in cosmetics and pharmaceuticals.
Indole Derivatives: Known for their diverse biological activities, including anticancer and antiviral properties.
Uniqueness
3-Hydroxy-4-(nitrosocyanamido)butyramide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
100700-21-8 |
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Molecular Formula |
C5H8N4O3 |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
4-[cyano(nitroso)amino]-3-hydroxybutanamide |
InChI |
InChI=1S/C5H8N4O3/c6-3-9(8-12)2-4(10)1-5(7)11/h4,10H,1-2H2,(H2,7,11) |
InChI Key |
KASYAEFUTZVAQP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CN(C#N)N=O)O)C(=O)N |
Origin of Product |
United States |
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